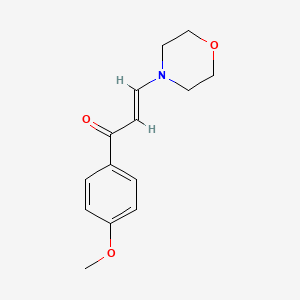
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(4-morpholinyl)-2-propen-1-one is a carbonyl compound.
Scientific Research Applications
Synthesis and Characterization
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one and its derivatives have been widely explored in synthesis and characterization studies. Tan Bin (2011) reported the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the process's high yield and operational ease (Tan Bin, 2011). Similarly, N. V. Sadgir et al. (2020) synthesized a derivative compound and characterized it using various spectroscopic techniques, demonstrating its moderate antimicrobial activity (N. V. Sadgir et al., 2020).
Nonlinear Optical Properties
Elizabeth Mathew et al. (2019) conducted theoretical and experimental studies on the nonlinear optical properties of novel chalcone derivatives, including a compound structurally similar to (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one (Elizabeth Mathew et al., 2019).
Antimicrobial and Antioxidant Activities
Research has shown that some derivatives exhibit antimicrobial and antioxidant properties. For example, Baskar et al. (2012) synthesized and tested biphenyl-based compounds, including a derivative of (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one, revealing their efficacy as corrosion inhibitors and potential antioxidant activity (Baskar et al., 2012).
Anticancer Potential
Several studies have synthesized and evaluated derivatives for their antiproliferative activities against various cancer cells. For instance, Tseng et al. (2013) identified potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
Pharmaceutical Intermediate
Wang et al. (2016) highlighted the significance of a structurally similar compound as an intermediate in synthesizing biologically active compounds, particularly in cancer research (Wang et al., 2016).
properties
Product Name |
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
InChI Key |
UBJDFKYEOFOQTO-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/N2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



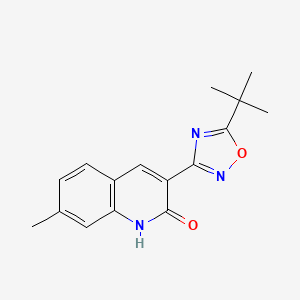
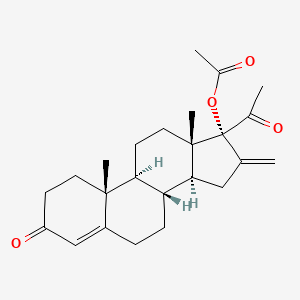
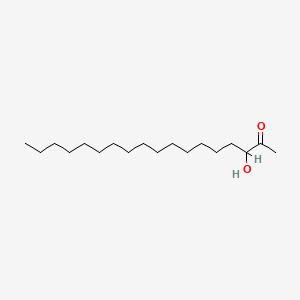
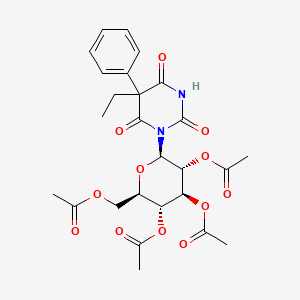
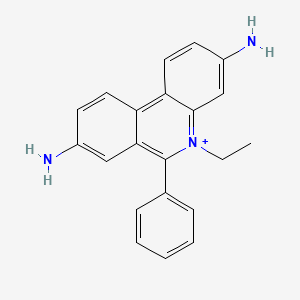


![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)